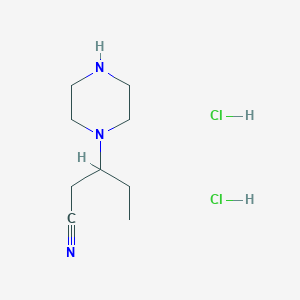

3-(Piperazin-1-yl)pentanenitrile dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Piperazin-1-yl)pentanenitrile dihydrochloride is a chemical compound with the molecular formula C9H18ClN3 and a molecular weight of 203.71 g/mol . This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules and pharmaceuticals .

Méthodes De Préparation

The synthesis of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride typically involves the reaction of piperazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

3-(Piperazin-1-yl)pentanenitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group under suitable conditions.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 3-(Piperazin-1-yl)pentanenitrile dihydrochloride serves as a critical building block for synthesizing more complex molecules. Its structural features allow for modifications that lead to the development of novel compounds with enhanced properties.

Biology

The compound is being investigated for its biological activities, particularly its interactions with neurotransmitter receptors and enzymes. Such interactions are crucial for understanding its potential therapeutic effects in various medical conditions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in treating conditions related to anxiety, depression, and cancer due to its ability to modulate biological pathways.

Industry

This compound is also utilized in industrial applications for producing various chemical products and intermediates. Its versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Table 1: Biological Activities Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | In vitro studies indicate significant reduction in MCF-7 breast cancer cell viability (IC50 ~ 5.56 µM). | |

| Neuroprotective Effects | Inhibits neuronal apoptosis under oxidative stress conditions, suggesting potential use in neurodegenerative diseases. | |

| Antimicrobial Efficacy | Demonstrated significant inhibitory effects against various bacterial strains and fungi. |

Antitumor Activity

A study assessed the antitumor effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 5.56 µM, indicating its potential as a chemotherapeutic agent targeting breast cancer cells.

Neuroprotective Effects

Research indicates that this compound can inhibit neuronal apoptosis in models of oxidative stress. This property suggests its potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Antimicrobial Efficacy

The compound has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects. These findings position it as a candidate for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

Table 2: Pharmacokinetic Profile

| Parameter | Description |

|---|---|

| Absorption | Good solubility in biological fluids facilitates absorption. |

| Distribution | Interacts with plasma proteins which may affect bioavailability. |

| Metabolism | Preliminary studies suggest involvement of cytochrome P450 enzymes; detailed investigations needed. |

Mécanisme D'action

The mechanism of action of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3-(Piperazin-1-yl)pentanenitrile dihydrochloride can be compared with other piperazine-containing compounds, such as:

1-(2-Pyridyl)piperazine: Known for its use in the synthesis of pharmaceuticals.

4-(2-Hydroxyethyl)piperazine: Commonly used in the preparation of buffer solutions.

1-Benzylpiperazine: Studied for its stimulant effects.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound in various research and industrial applications .

Activité Biologique

3-(Piperazin-1-yl)pentanenitrile dihydrochloride, a compound with the CAS number 2230807-40-4, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

This compound is synthesized through multi-step organic reactions. The synthesis typically involves the reaction of piperazine with appropriate alkyl halides followed by nitrilation processes. This compound features a piperazine ring which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on recent studies:

Case Studies

- Antitumor Activity : In vitro studies have shown that this compound significantly reduces the viability of MCF-7 breast cancer cells, with IC50 values around 5.56 µM. This suggests its potential as a chemotherapeutic agent targeting breast cancer .

- Neuroprotective Effects : Research indicates that this compound can inhibit neuronal apoptosis in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases .

- Antimicrobial Efficacy : The compound has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects, which positions it as a candidate for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound shows good solubility in biological fluids, facilitating absorption.

- Distribution : It interacts with plasma proteins, which may affect its bioavailability.

- Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes, although detailed investigations are required .

Propriétés

IUPAC Name |

3-piperazin-1-ylpentanenitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHNTPSJJSUSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.